N-Methylmesoporphyrin containing copper

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

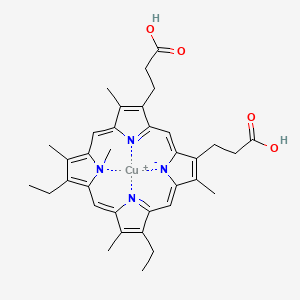

N-Methylmesoporphyrin containing copper is a synthetic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and electron transfer

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylmesoporphyrin containing copper typically involves the metalation of N-Methylmesoporphyrin IX with copper ions. This process can be catalyzed by various methods, including the use of catalytic RNA or DNAzymes. The reaction conditions often include the presence of specific ligands and solvents to facilitate the metalation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale metalation processes using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as affinity chromatography and SELEX (Systematic Evolution of Ligands by Exponential Enrichment) can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-Methylmesoporphyrin containing copper undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized porphyrin derivatives.

Reduction: Reduction reactions can convert the copper(II) center to copper(I), altering the compound’s properties.

Substitution: Substitution reactions can occur at the peripheral positions of the porphyrin ring, leading to the formation of substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Biosensing Applications

G-Quadruplex DNA Interaction:

N-Methylmesoporphyrin IX is recognized for its selective binding to G-quadruplex (G4) DNA structures. This selectivity has led to its use as a fluorescent probe for detecting G4 DNA, which plays a crucial role in biological processes and disease states, including cancer. The interaction between NMM and G4 DNA enhances fluorescence, making it a valuable tool for biosensing applications, such as detecting heavy metals and small biomolecules like ATP .

Detection of Biomolecules:

Recent studies have demonstrated the effectiveness of NMM in dual-mode biosensing systems. For instance, it has been utilized in combination with copper nanoclusters to create ratiometric fluorescent sensors for detecting contaminants like ochratoxin A and zearalenone. These systems leverage the unique fluorescence properties of NMM when bound to G4 DNA, facilitating sensitive detection of target analytes through changes in fluorescence intensity .

Medicinal Chemistry

Alzheimer's Disease Research:

N-Methylmesoporphyrin IX has been investigated as a probe for monitoring β-amyloid aggregation in Alzheimer's disease. Its ability to interact with amyloid plaques allows researchers to study the progression of this neurodegenerative disorder in living cells, providing insights into potential therapeutic approaches .

Antimicrobial Properties:

Copper complexes of NMM exhibit notable antimicrobial activity. Research indicates that these complexes can effectively inhibit bacterial growth and possess antifungal properties. The mechanism involves the release of reactive oxygen species upon interaction with microbial cells, leading to cell death. Such properties make NMM-copper complexes promising candidates for developing new antimicrobial agents .

Materials Science

Sensing Applications:

The incorporation of N-methylmesoporphyrin IX into sensor technologies has shown promise in detecting various gases and vapors. For example, copper porphyrin derivatives have been fabricated into films that can detect alcohol vapors effectively. The sensing mechanisms often rely on changes in electrical conductivity or optical properties upon gas adsorption .

Photodynamic Therapy:

N-Methylmesoporphyrin IX is also being explored for its potential in photodynamic therapy (PDT). Its ability to generate singlet oxygen upon light activation makes it suitable for targeting cancer cells selectively. This property can be harnessed to develop therapeutic agents that minimize damage to surrounding healthy tissues while effectively targeting tumors .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of N-Methylmesoporphyrin containing copper involves its interaction with specific molecular targets, such as ferrochelatase. The compound can inhibit the activity of ferrochelatase by binding to its active site, thereby affecting the biosynthesis of heme. This interaction is crucial for understanding the compound’s effects on biological systems .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-Methylmesoporphyrin containing copper include:

N-Methylmesoporphyrin IX: A non-metalated analog with similar structural properties.

Copper(II)-5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin: Another copper-containing porphyrin with distinct chemical properties.

5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin tetratosylate: A water-soluble porphyrin used in various applications.

Uniqueness

This compound is unique due to its specific metalation with copper ions, which imparts distinct chemical and physical properties. Its ability to interact with G-quadruplex DNA and inhibit ferrochelatase makes it a valuable tool in both research and industrial applications .

Propiedades

Fórmula molecular |

C35H39CuN4O4 |

|---|---|

Peso molecular |

643.3 g/mol |

Nombre IUPAC |

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+) |

InChI |

InChI=1S/C35H40N4O4.Cu/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28;/h14-17H,8-13H2,1-7H3,(H3,36,37,38,40,41,42,43);/q;+1/p-1 |

Clave InChI |

CTVHSHALRXJQNK-UHFFFAOYSA-M |

SMILES canónico |

CCC1=C(C2=CC3=C(C(=C(N3C)C=C4C(=C(C(=N4)C=C5C(=C(C(=CC1=N2)[N-]5)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.[Cu+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.